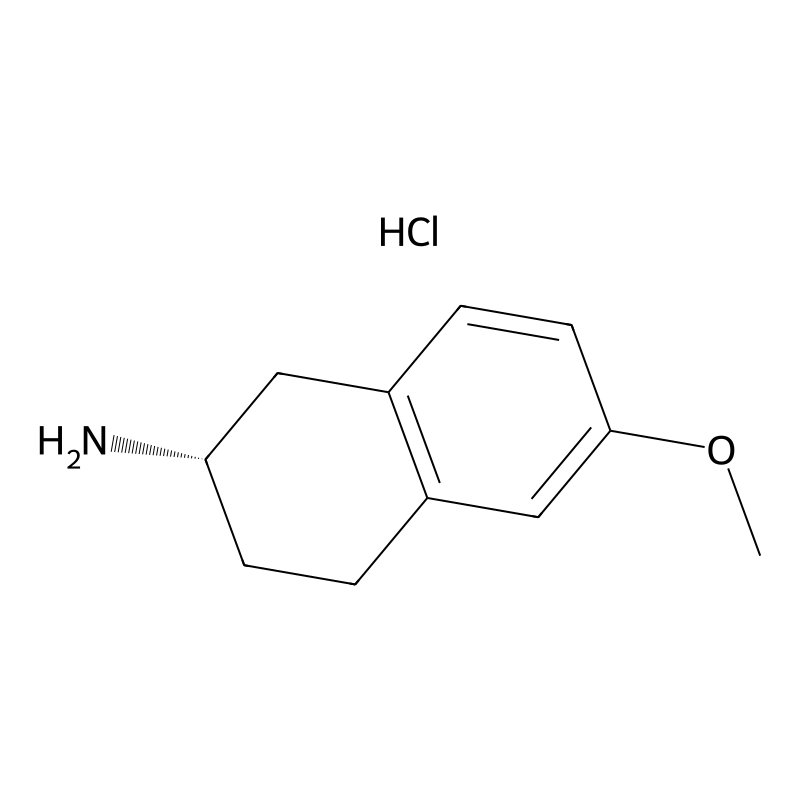

(S)-6-methoxy-2-aminotetralin hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Synthesis

The chiral nature of (S)-6-methoxy-2-aminotetralin hydrochloride makes it a valuable building block for the synthesis of other chiral molecules. Chiral molecules are essential in many areas of research, including pharmaceuticals and agrochemicals. The (S)-enantiomer can be used as a starting material for the synthesis of other chiral compounds with desired properties by leveraging its ability to influence the stereochemistry of the final product [].

(S)-6-methoxy-2-aminotetralin hydrochloride is a chiral compound with the molecular formula and a molecular weight of approximately 213.71 g/mol. This compound is classified as an aminotetralin derivative, characterized by the presence of a methoxy group at the 6-position of the tetralin structure. The compound is notable for its potential applications in pharmacology, particularly in the modulation of neurotransmitter receptors, which makes it an important subject of study in neuropharmacology and medicinal chemistry .

- Nucleophilic substitutions: The amine group can act as a nucleophile, facilitating reactions with electrophiles.

- Reduction reactions: The methoxy group can undergo reduction under certain conditions, potentially altering the compound's pharmacological properties.

- Formation of salts: As a hydrochloride salt, it can interact with acids to form stable complexes, which are often more soluble in aqueous solutions.

(S)-6-methoxy-2-aminotetralin hydrochloride exhibits significant biological activity as a ligand for various neurotransmitter receptors, particularly dopamine and adrenergic receptors. Its interactions suggest potential applications in treating neurological disorders, including depression and schizophrenia. Research indicates that this compound may enhance dopaminergic signaling, making it a candidate for further investigation in therapeutic contexts .

The synthesis of (S)-6-methoxy-2-aminotetralin hydrochloride can be achieved through several methods:

- Chiral pool synthesis: Utilizing naturally occurring chiral compounds as starting materials to create the desired enantiomer.

- Asymmetric synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another during the reaction process.

- Functional group transformations: Modifying existing compounds through selective reactions to introduce the methoxy group at the appropriate position on the tetralin ring.

These methods highlight the compound's chiral nature, which is essential for its biological activity.

(S)-6-methoxy-2-aminotetralin hydrochloride has several applications:

- Pharmaceutical research: As a model compound for studying receptor interactions and developing new drugs targeting dopamine and adrenergic systems.

- Chemical synthesis: Serving as a building block for synthesizing other chiral molecules used in pharmaceuticals and agrochemicals.

- Neuroscience studies: Investigating its effects on neurotransmission and potential therapeutic benefits in neuropsychiatric disorders .

Studies have demonstrated that (S)-6-methoxy-2-aminotetralin hydrochloride interacts selectively with various receptors, including:

- Dopamine receptors (D1 and D2): Modulating dopaminergic signaling pathways.

- Adrenergic receptors (α and β): Influencing cardiovascular responses and central nervous system functions.

These interactions underscore its potential role in drug development aimed at treating disorders related to these neurotransmitter systems .

Several compounds share structural similarities with (S)-6-methoxy-2-aminotetralin hydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-6-methoxy-2-aminotetralin hydrochloride | Methoxy at 6-position | Dopaminergic and adrenergic activity |

| (S)-2-amino-5-methoxytetralin hydrochloride | Methoxy at 5-position | Dopamine receptor modulation |

| (R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Methoxy at 6-position on naphthalene | Dopaminergic properties |

| (R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Methoxy at 8-position on naphthalene | Cognitive disorder treatment |

(S)-6-methoxy-2-aminotetralin hydrochloride stands out due to its specific receptor interactions and potential therapeutic applications in neuropharmacology. Its unique methoxy placement contributes to its distinct biological profile compared to other similar compounds .